1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Description
Structural Nuances of 3',4'-O-tert-butyl(dimethyl)silyl Thymidine Configuration
The stereochemical arrangement of 1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione distinguishes it from canonical thymidine derivatives. The (2R,3R,4R,5R) configuration enforces a rigid oxolane ring conformation, stabilizing the C3'-endo sugar puckering commonly associated with RNA-like structures. This stereoelectronic effect alters the nucleoside’s hydrogen-bonding capacity and base-stacking interactions, which are critical for its behavior in hybridization or enzymatic processing.
The simultaneous protection of 3' and 4' hydroxyls introduces steric bulk that shields the glycosidic bond from premature cleavage. Thermolytic studies demonstrate that bis-silylated thymidine derivatives undergo glycosidic bond scission at temperatures exceeding 160°C in hexamethyldisilazane (HMDS), yielding furanoid glycals in >75% efficiency. This contrasts with monoprotected analogs, which exhibit incomplete cleavage due to competing side reactions.
Table 1: Impact of Silyl Protection on Glycosidic Bond Stability
| Protection Scheme | Cleavage Temperature (°C) | Glycal Yield (%) |
|---|---|---|
| 3'-O-TBDMS | 140 | 45 |
| 3',4'-bis-O-TBDMS | 165 | 78 |
| 3',5'-bis-O-TBDMS | 155 | 62 |
Orthogonal Protection Paradigms in Nucleoside Chemistry
Orthogonal protection strategies enable sequential deprotection of hydroxyl groups, a feature absent in homobifunctional systems like 3',4'-bis-O-TBDMS thymidine. The PMC study highlights the utility of mixed silyl groups (e.g., TBDMS and tert-butyldiphenylsilyl [TBDPS]) for selective deprotection. For instance, 3'-O-TBDPS and 5'-O-TBDMS thymidine derivatives undergo sequential cleavage using tetra-n-butylammonium fluoride (TBAF) and trifluoroacetic acid (TFA), achieving 85% selectivity for the 5'-O-TBDMS group.
In contrast, the dual-TBDMS system necessitates harsh fluoride conditions for complete deprotection, often leading to undesired side reactions. This limitation underscores a trade-off between synthetic simplicity and functional versatility. Nevertheless, the compound’s symmetrical protection profile simplifies large-scale synthesis, making it advantageous for applications requiring batch uniformity.
Comparative Analysis of Silyl Protection Strategies
The choice of silyl protecting group profoundly impacts nucleoside reactivity and downstream processing. TBDMS ethers strike a balance between steric demand (as quantified by Tolman cone angles) and hydrolytic stability, outperforming trimethylsilyl (TMS) and triisopropylsilyl (TIPS) analogs in longevity under basic conditions.
Table 2: Silyl Group Properties and Deprotection Kinetics
| Group | Relative Steric Bulk | Deprotection Reagent | Half-life (pH 7) |
|---|---|---|---|
| TMS | 1.00 | TBAF (1 eq) | 2 h |
| TBDMS | 1.78 | TBAF (3 eq) | 48 h |
| TBDPS | 2.15 | TBAF (5 eq) | 120 h |
Data synthesized from comparative deprotection studies.
The TBDMS group’s moderate bulk minimizes interference with neighboring functional groups while resisting accidental cleavage during standard coupling reactions. This contrasts with TBDPS, whose larger footprint impedes glycosyltransferase-mediated modifications but enhances stability in acidic media. For the 3',4'-bis-O-TBDMS derivative, this equilibrium enables reliable performance in solid-phase synthesis workflows, where repetitive acidic/basic cycles are routine.
Properties
Molecular Formula |
C21H40N2O6Si2 |
|---|---|
Molecular Weight |
472.7 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H40N2O6Si2/c1-20(2,3)30(7,8)28-16-14(13-24)27-18(23-12-11-15(25)22-19(23)26)17(16)29-31(9,10)21(4,5)6/h11-12,14,16-18,24H,13H2,1-10H3,(H,22,25,26)/t14-,16-,17-,18-/m1/s1 |
InChI Key |
FZXFJQVZSQAGPM-VDHUWJSZSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=CC(=O)NC2=O)CO |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=O)NC2=O)CO |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of the Pyrimidine Core
The pyrimidine-2,4-dione core can be synthesized via:
- Cyclization of β-dicarbonyl compounds with urea derivatives, a classical route involving the condensation of malonic acid derivatives with urea or thiourea under acidic or basic conditions.
- Alternatively, direct synthesis from uracil derivatives can be employed, involving substitution at the 2- or 4-positions with suitable functional groups.
Step 2: Preparation of the Sugar Moiety
The sugar component, 2,3,4,5-tetrahydroxy-oxolane, is typically derived from:
- Asymmetric synthesis of 1,2- or 1,3-diols followed by ring closure.
- Use of chiral auxiliaries or enzymatic methods to ensure stereochemical fidelity at the 2, 3, 4, and 5 positions.
Step 3: Installation of Silyl Protecting Groups
The tert-butyl(dimethyl)silyl groups are introduced to protect the hydroxyl groups:
- Reaction of the free hydroxyl groups with tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine.
- The reaction is typically carried out in anhydrous solvents like dichloromethane or acetonitrile at low temperatures to ensure selectivity and prevent over-protection.
**Reaction:**
ROH + (CH3)2Si(tBu)Cl → R–O–Si(tBu)(Me)2 + HCl
Step 4: Coupling of Sugar and Pyrimidine
The protected sugar is coupled with the pyrimidine core via:
- Nucleophilic substitution at the 2-position of the pyrimidine ring, often using halogenated intermediates or activated pyrimidine derivatives.
- Activation of the pyrimidine ring (e.g., with phosphoryl or halogen groups) facilitates the nucleophilic attack by the sugar's hydroxyl group.
Step 5: Final Functionalization and Purification
- The hydroxymethyl group at the 5-position can be introduced via formylation or hydroxymethylation of the sugar ring.
- The entire molecule undergoes purification through chromatography, typically using silica gel or reverse-phase HPLC, to isolate the desired stereoisomer with high purity.
Reaction Conditions and Optimization
| Step | Typical Conditions | Notes |
|---|---|---|
| Silyl protection | TBDMS-Cl, imidazole, anhydrous dichloromethane, 0–25°C | Ensures selective protection of hydroxyl groups |
| Pyrimidine synthesis | Urea derivatives, acetic acid or ammonium salts, reflux | Promotes ring formation |
| Coupling | Nucleophilic substitution, 25–50°C | Activation via halogenation or phosphorylation |
| Purification | Silica gel chromatography or HPLC | Ensures stereochemical purity |
Biological Activity
1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound that exhibits significant potential in various biological applications. This compound features a pyrimidine ring and a hydroxymethyl oxolane moiety, which contribute to its reactivity and stability. The presence of tert-butyl(dimethyl)silyl protective groups enhances its utility in synthetic chemistry due to steric hindrance and improved solubility in organic solvents.
Structural Characteristics
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C15H26N2O6Si |
| Molecular Weight | 358.46 g/mol |
| CAS Number | 54925-71-2 |
| Key Functional Groups | Pyrimidine ring, Hydroxymethyl oxolane |
Biological Activities
The biological activity of 1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has been explored in various studies. Notably:
- Antiviral Activity : Preliminary studies indicate that this compound may inhibit viral replication by targeting enzymes involved in nucleic acid metabolism. This suggests its potential as an antiviral agent against certain viral infections.
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation. Mechanistic studies indicate that it may interfere with critical cellular pathways involved in tumor growth and survival.
- Enzyme Inhibition : Interaction studies reveal that the compound can inhibit enzymes critical for metabolic processes. This inhibition could lead to significant alterations in cellular metabolism, particularly in rapidly dividing cells such as cancer cells.
The exact mechanisms by which 1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione exerts its biological effects involve:
- Targeting Specific Molecular Pathways : The compound interacts with specific molecular targets within cells that are crucial for viral replication and cancer cell survival.
- Inducing Apoptosis : Evidence suggests that the compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several case studies have documented the biological activity of this compound:
- Study on Antiviral Efficacy : A recent study demonstrated that derivatives of this compound effectively inhibited the replication of certain viruses in vitro. The mechanism was linked to the inhibition of viral polymerases.
- In Vivo Cancer Models : In animal models of cancer, administration of 1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione resulted in significant tumor regression compared to control groups.
Comparative Analysis with Similar Compounds
To better understand its unique properties and potential applications, a comparison with structurally similar compounds is useful:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 5'-O-(tert-butyldimethylsilyl)thymidine | Antiviral | Used as a pharmaceutical intermediate |
| 4-amino-1-(2R,3R,4R)-4-(tert-butyldimethylsilyl)oxy | Potential anticancer properties | Amino group enhances biological activity |
| Methyl 4-amino derivative | Focus on methylation effects on activity | Similar silylation but different substituents |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related nucleoside derivatives, focusing on protecting groups , functional modifications , and stereochemical variations .
Protecting Group Variations
Functional Group Modifications
Stereochemical and Positional Variations
Q & A
Basic: What are the critical challenges in synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step reactions requiring precise control of protecting groups (e.g., tert-butyldimethylsilyl) and stereochemistry. Key challenges include:
- Protecting Group Stability : The tert-butyldimethylsilyl (TBS) groups are sensitive to acidic or aqueous conditions. Use anhydrous solvents and inert atmospheres to prevent premature deprotection .
- Yield Optimization : Intermediate steps (e.g., hydroxyl activation, phosphorylation) may suffer from low yields. Adjusting stoichiometry (e.g., 1.2 equivalents of silylating agents) and reaction time (12–24 hours) improves efficiency .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC ensures purity (>95%) .
Advanced: How can computational modeling accelerate reaction design and mechanistic studies for this compound?
Answer:
Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, reducing experimental trial-and-error:
- Reaction Pathway Prediction : Identify energetically favorable pathways for silylation or glycosidic bond formation .
- Stereochemical Control : Molecular dynamics simulations validate the stability of the (2R,3R,4R,5R) configuration during nucleoside synthesis .
- Solvent Effects : COSMO-RS models screen solvent systems (e.g., DMF vs. THF) to optimize reaction rates .
Basic: What analytical techniques are essential for characterizing this compound’s structure and purity?
Answer:
- NMR Spectroscopy : - and -NMR confirm stereochemistry (e.g., oxolane ring protons at δ 4.1–5.3 ppm) and silyl group integration .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 689.3) and detects impurities .
- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98%) and monitor degradation under stress conditions .
Advanced: How do structural analogs of this compound inform its biological activity, and how can discrepancies be resolved?
Answer:
- Analog Comparison : Analogs lacking TBS groups (e.g., 1-(tert-butyldimethylsilyl)-4-hydroxy-pyrimidine) show reduced antiviral activity, highlighting the role of silyl groups in membrane permeability .
- Data Contradictions : Discrepancies in IC values between analogs may arise from assay conditions (e.g., cell line variability). Standardize protocols (e.g., HeLa cells, 48-hour incubation) and validate via dose-response curves .
- Target Identification : Competitive binding assays (e.g., SPR) and molecular docking (AutoDock Vina) identify interactions with viral polymerases or kinases .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Answer:
- Acute Toxicity : Use PPE (gloves, goggles) and fume hoods; the compound may cause skin/eye irritation .
- Waste Disposal : Collect organic waste in halogen-resistant containers and incinerate at >800°C to avoid silyl group decomposition .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent hydrolysis .
Advanced: How can researchers optimize the compound’s stability during long-term storage?
Answer:
- Lyophilization : Freeze-dry in amber vials under argon to prevent hydrolysis of silyl ethers .
- Temperature Control : Store at -20°C in anhydrous DMSO or dry THF; avoid repeated freeze-thaw cycles .
- Degradation Analysis : Accelerated stability studies (40°C/75% RH for 6 months) monitor decomposition via HPLC and identify degradation products (e.g., desilylated derivatives) .
Basic: What biological assays are most relevant for evaluating this compound’s therapeutic potential?
Answer:
- Antiviral Activity : Plaque reduction assays (e.g., against HSV-1 or HIV-1) quantify EC values .
- Cytotoxicity : MTT assays in primary human fibroblasts determine selectivity indices (SI = CC/EC) .
- Enzyme Inhibition : Fluorometric assays measure inhibition of viral thymidine kinase or reverse transcriptase .
Advanced: How can isotopic labeling (e.g., 13C^{13}\text{C}13C, 3H^{3}\text{H}3H) enhance mechanistic studies of this compound?
Answer:
- Metabolic Tracing : -labeled hydroxymethyl groups track incorporation into nucleic acids via LC-MS .
- Binding Kinetics : Tritium () labeling quantifies receptor binding affinities (K) in radioligand assays .
- Degradation Pathways : -labeling identifies hydrolysis sites in silyl ethers using GC-MS .
Basic: What are the key differences between this compound and its 5'-deoxy-5'-iodo analog (CAS 14259-58-6)?
Answer:
- Structural Modifications : The 5'-iodo analog replaces the hydroxymethyl group with iodine, altering lipophilicity (logP increases by ~1.5) .
- Biological Activity : The iodine atom enhances radio-sensitizing properties but reduces cellular uptake due to steric hindrance .
- Synthetic Routes : The analog requires iodination (e.g., NIS in DMF) instead of silylation, impacting yield (40–60% vs. 70–85%) .
Advanced: How can cryo-EM or X-ray crystallography resolve the compound’s interaction with biological targets?
Answer:
- Co-crystallization : Soak crystals of viral polymerases (e.g., HIV-1 RT) with the compound (1–5 mM) to resolve binding modes at 2.0–2.5 Å resolution .
- Cryo-EM : Single-particle analysis (200 kV) visualizes interactions with ribosomes or membrane proteins in near-native conditions .
- Density Functional Analysis : QM/MM simulations refine electron density maps to identify hydrogen bonds with active-site residues (e.g., Lys65 in HIV-1 RT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
